molecular formula C17H13Cl2NO2S B7456766 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide

Cat. No. B7456766
M. Wt: 366.3 g/mol
InChI Key: DKPPCPZLNMBMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase and sulfonamide hydrolase. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide has various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, reduction of intraocular pressure, and anti-inflammatory activity. The compound has also been shown to have potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide in lab experiments include its high potency, specificity, and selectivity. However, the compound also has limitations, including its potential toxicity, solubility issues, and limited availability.

Future Directions

For the use of 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide in scientific research include the development of new therapeutic agents, the identification and characterization of new drug targets, and the study of its potential anti-cancer activity. Additionally, further research is needed to address the compound's limitations, including its toxicity and solubility issues.

Synthesis Methods

The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization, chromatography, and distillation.

Scientific Research Applications

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide has various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. It is commonly used as a tool for identifying and characterizing new drug targets and for developing new therapeutic agents.

properties

IUPAC Name

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c1-11-6-7-12(10-16(11)19)20-23(21,22)17-9-8-15(18)13-4-2-3-5-14(13)17/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPPCPZLNMBMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide

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